molecular formula C13H17NO4 B053512 N-Boc-3-aminophenylacetic Acid CAS No. 123036-51-1

N-Boc-3-aminophenylacetic Acid

Cat. No.: B053512
CAS No.: 123036-51-1
M. Wt: 251.28 g/mol
InChI Key: RGLDALVJLSFYMV-UHFFFAOYSA-N
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Description

N-Boc-3-aminophenylacetic acid, also known as 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic acid, is a compound widely used in organic synthesis and chemical research. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of 3-aminophenylacetic acid. This compound is often utilized as a building block in the synthesis of more complex molecules due to its stability and reactivity .

Scientific Research Applications

N-Boc-3-aminophenylacetic acid is extensively used in scientific research, including:

Safety and Hazards

N-Boc-3-aminophenylacetic Acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

While the specific future directions for N-Boc-3-aminophenylacetic Acid are not mentioned in the retrieved documents, it’s worth noting that therapeutic peptides, which often involve the use of Boc-protected amino acids, are a hot topic in pharmaceutical research . Future studies should consider the unique properties and potential applications of this compound in this context .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-3-aminophenylacetic acid typically involves the protection of the amino group in 3-aminophenylacetic acid using di-tert-butyl dicarbonate (Boc anhydride). The reaction is carried out in a mixture of dioxane and water, with sodium carbonate as a base. The reaction mixture is stirred and cooled in an ice bath, followed by the addition of Boc anhydride. After stirring at room temperature for several hours, the product is extracted and purified.

Industrial Production Methods

Industrial production methods for this compound generally follow similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and automated purification systems to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-Boc-3-aminophenylacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-Boc-3-aminophenylacetic acid primarily involves its role as a protected amino acid derivative. The Boc group provides stability during synthetic transformations and can be selectively removed under acidic conditions to reveal the free amine. This allows for subsequent functionalization and incorporation into larger molecular frameworks .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Boc-3-aminophenylacetic acid is unique due to its specific structure, which combines the stability of the Boc group with the reactivity of the phenylacetic acid moiety. This makes it particularly useful in the synthesis of complex organic molecules and peptide derivatives .

Properties

IUPAC Name

2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-13(2,3)18-12(17)14-10-6-4-5-9(7-10)8-11(15)16/h4-7H,8H2,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGLDALVJLSFYMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80375440
Record name N-Boc-3-aminophenylacetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123036-51-1
Record name N-Boc-3-aminophenylacetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-((tert-Butoxycarbonyl)amino)phenyl)acetic acid
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